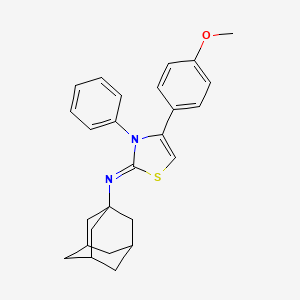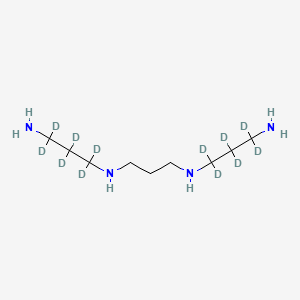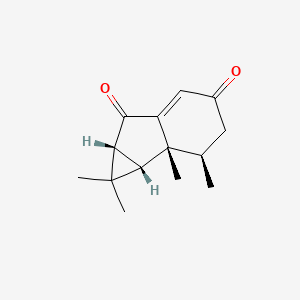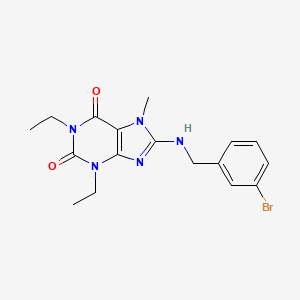
Adenosine receptor inhibitor 2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Adenosine receptor inhibitor 2 is a compound that specifically targets and inhibits the activity of adenosine receptors, particularly the A2A subtype. Adenosine receptors are a group of G protein-coupled receptors that mediate the physiological actions of adenosine, a nucleoside involved in various biological processes. The inhibition of these receptors has significant implications in various fields, including medicine, pharmacology, and biochemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of adenosine receptor inhibitor 2 typically involves the modification of adenine derivatives. One common method includes the substitution of specific functional groups on the adenine ring to enhance its binding affinity and inhibitory activity.
Industrial Production Methods
Industrial production of adenosine receptor inhibitors often involves large-scale chemical synthesis using automated reactors. The process includes multiple steps of purification and quality control to ensure the consistency and potency of the final product. The use of high-throughput screening and computational modeling aids in optimizing the synthesis process .
化学反应分析
Types of Reactions
Adenosine receptor inhibitor 2 undergoes various chemical reactions, including:
Substitution Reactions: Involving the replacement of hydrogen atoms with functional groups like benzimidazolyl or cyclopentyl groups.
Oxidation and Reduction: These reactions can modify the electronic properties of the compound, affecting its binding affinity.
Hydrolysis: Breaking down the compound into simpler molecules under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in dry dimethylformamide (DMF) with triethylamine (Et3N) at room temperature for extended periods.
Oxidation: Often involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Utilizes reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include various substituted adenine derivatives, which retain the core structure but exhibit different functional properties depending on the substituents introduced .
科学研究应用
Adenosine receptor inhibitor 2 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the binding interactions and signaling pathways of adenosine receptors.
Biology: Helps in understanding the role of adenosine receptors in cellular processes like immune response and neurotransmission.
Medicine: Investigated for its potential therapeutic effects in treating conditions such as cancer, cardiovascular diseases, and neurological disorders.
Industry: Utilized in the development of new drugs and therapeutic agents targeting adenosine receptors
作用机制
Adenosine receptor inhibitor 2 exerts its effects by binding to the A2A adenosine receptor, preventing the activation of the receptor by adenosine. This inhibition disrupts the downstream signaling pathways, including the cyclic adenosine monophosphate (cAMP) pathway, which plays a crucial role in various physiological processes. The compound’s ability to block these pathways makes it a valuable tool in modulating immune responses and other cellular activities .
相似化合物的比较
Similar Compounds
Istradefylline: A selective A2A receptor inhibitor used in the treatment of Parkinson’s disease.
Caffeine: A non-selective adenosine receptor antagonist that affects multiple adenosine receptor subtypes.
SCH58261: Another selective A2A receptor inhibitor with applications in cancer research.
Uniqueness
Adenosine receptor inhibitor 2 is unique in its high specificity and binding affinity for the A2A adenosine receptor. This specificity allows for targeted modulation of the receptor’s activity without affecting other adenosine receptor subtypes, making it a valuable compound in both research and therapeutic contexts .
属性
分子式 |
C17H20BrN5O2 |
|---|---|
分子量 |
406.3 g/mol |
IUPAC 名称 |
8-[(3-bromophenyl)methylamino]-1,3-diethyl-7-methylpurine-2,6-dione |
InChI |
InChI=1S/C17H20BrN5O2/c1-4-22-14-13(15(24)23(5-2)17(22)25)21(3)16(20-14)19-10-11-7-6-8-12(18)9-11/h6-9H,4-5,10H2,1-3H3,(H,19,20) |
InChI 键 |
JQUHPWAAWOJUOW-UHFFFAOYSA-N |
规范 SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)NCC3=CC(=CC=C3)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(2,1,3-benzothiadiazol-5-yl)-3-(6-methylpyridin-2-yl)pyrazol-1-yl]-N-(3-fluorophenyl)ethanethioamide](/img/structure/B12396714.png)

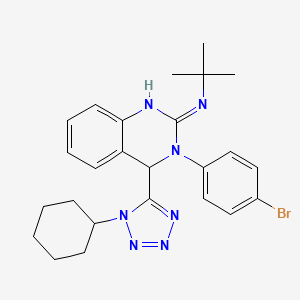
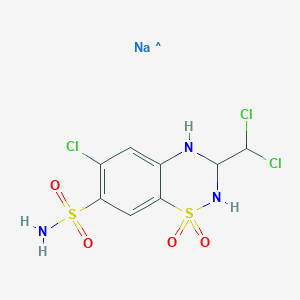
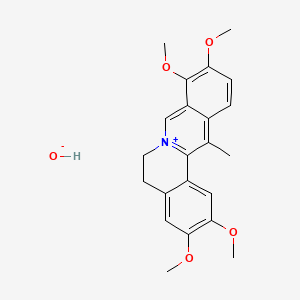

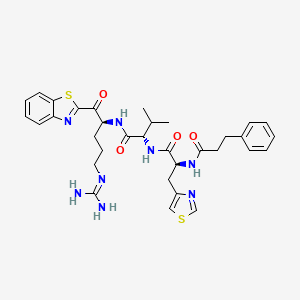

![(3S,9bR)-3-[(1-methylindol-3-yl)methyl]-9b-phenyl-2,3-dihydro-[1,3]oxazolo[2,3-a]isoindol-5-one](/img/structure/B12396754.png)

